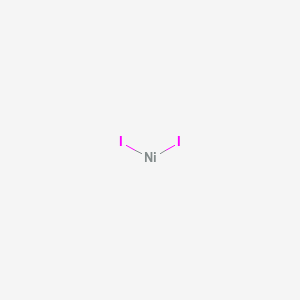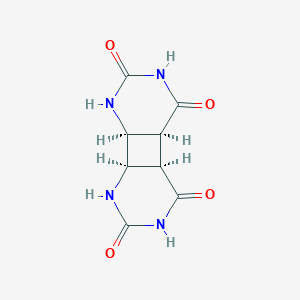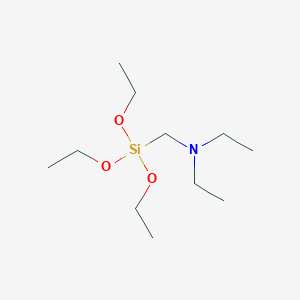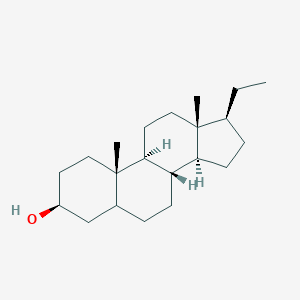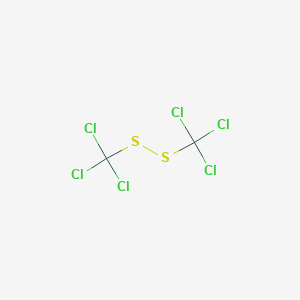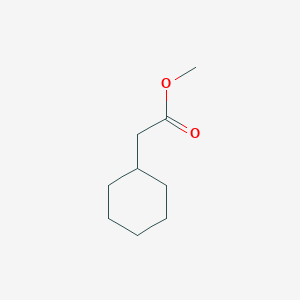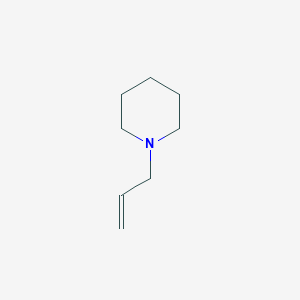
N-Allylpiperidine
概要
説明
N-Allylpiperidine is a chemical compound with the formula C₈H₁₅N . It is a type of chemical entity and a subclass of a chemical compound .
Synthesis Analysis
Linear polyhydromethylsiloxane (PHMS) was functionalized with nitrogen-containing organic compounds including N-Allylpiperidine via a hydrosilylation reaction in the presence of Pt0 complex (Karstedt’s catalyst) under mild conditions . The reaction course was followed by FTIR spectroscopy and the final hydrosilylation products were characterized by FTIR, 1H, 29Si NMR, and 29Si MAS-NMR spectroscopies as well as by elemental analysis .Molecular Structure Analysis
The molecular formula of N-Allylpiperidine is C₈H₁₅N . Its average mass is 125.211 Da and its monoisotopic mass is 125.120445 Da .Chemical Reactions Analysis
While specific chemical reactions involving N-Allylpiperidine are not detailed in the retrieved sources, it’s worth noting that piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .科学的研究の応用
Synthesis of Pharmaceutical Compounds
1-allylpiperidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, contributing to the structural diversity of drug molecules. The compound’s ability to undergo reactions such as hydrogenation, cyclization, and amination makes it valuable for constructing complex pharmacologically active structures .
Biological Activity Modulation
The incorporation of 1-allylpiperidine into larger molecules can significantly alter their biological activity. Researchers utilize this compound to discover and evaluate potential drugs, particularly due to its influence on the lipophilicity and binding affinity of molecules to biological targets .
Material Science: Polymer Functionalization
In material science, 1-allylpiperidine is used to functionalize polymers like polyhydromethylsiloxane (PHMS). Through hydrosilylation reactions, it introduces nitrogen-containing side groups into the polymer backbone, which can further react to create advanced materials with specific properties .
Organic Synthesis Methodology
This compound is also pivotal in developing new methodologies for organic synthesis. It acts as a substrate for multicomponent reactions, enabling the efficient construction of complex organic molecules. Its versatility in chemical transformations is a subject of ongoing research .
Safety and Hazards
将来の方向性
Piperidines, including N-Allylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
1-Allylpiperidine, also known as 1-(2-Propenyl)piperidine or N-Allylpiperidine, is a chemical compound that primarily targets the respiratory system . It is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with its targets, causing changes that lead to these effects.
Biochemical Pathways
Piperidine derivatives, which include 1-allylpiperidine, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
Given its classification as a hazardous chemical and its known irritant effects, it can be inferred that the compound likely causes cellular damage or disruption in its target tissues .
Action Environment
The action, efficacy, and stability of 1-Allylpiperidine can be influenced by various environmental factors. For example, it is known to be flammable , suggesting that its stability and action can be affected by exposure to heat or open flames. Additionally, its solubility in water could impact its action and efficacy in aqueous environments .
特性
IUPAC Name |
1-prop-2-enylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSGYKSGNPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162712 | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylpiperidine | |
CAS RN |
14446-67-4 | |
| Record name | 1-(2-Propen-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can N-Allylpiperidine be used as a building block for synthesizing other complex molecules?
A1: Yes, the provided research highlights N-allylpiperidine's use as a starting material for chemical synthesis. For instance, it can undergo hydrosilylation reactions, a process that attaches silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is useful for creating new silicon-containing compounds with potential applications in various fields [].
Q2: The abstract mentions a "tetrazole-substituted amino acid" with NMDA antagonist activity. Is there a connection between this compound and N-Allylpiperidine?
A2: While not directly stated, the synthesis of the NMDA antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) likely involves a piperidine derivative as a key intermediate. N-Allylpiperidine itself might not be directly used, but the chemistry involved could share similarities, highlighting the role of piperidine derivatives in medicinal chemistry [].
Q3: The research mentions using N,N-dimethylallylamine and similar compounds. What is the significance of these "allylamines" in relation to N-allylpiperidine?
A3: Both N-allylpiperidine and the mentioned allylamines share a common structural feature: the allyl group (CH2=CH-CH2-). This group is reactive and can participate in various chemical reactions. Studying how different allylamines, including N-allylpiperidine, behave in reactions with boron-containing compounds (like those described in the research) can provide valuable insights into reactivity patterns and guide the development of new synthetic strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



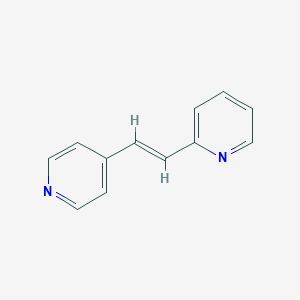
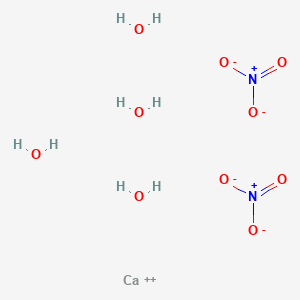
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)


